

Benchmarking Purity Standards of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide: A Comparative Guide

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Compound of Interest

Compound Name: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

Cat. No.: B135653

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For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity of research and the quality of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of commercially available purity standards for **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** (CAS No. 72811-73-5), a key intermediate in the synthesis of the diuretic medication Torsemide.[1][2][3] This compound is also recognized as Torsemide Impurity B or Torsemide Related Compound A.[4][5][6][7][8]

Comparative Analysis of Purity Standards

The purity of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** is a critical parameter, with several suppliers offering various grades of this intermediate. The following table summarizes the purity specifications and other relevant parameters from a selection of commercial sources. High-performance liquid chromatography (HPLC) is the most cited method for purity determination.[1][2][9][10]

Supplier/Source	Purity Specification	Method	Other Specifications
Generic Synthesis Method 1	>99.8%	HPLC	-
Generic Synthesis Method 2	99.96%	HPLC	-
AKSci	≥98%	HPLC	-
Shaanxi Dideu Medichem Co. Ltd.	≥99.0%	Not Specified	-
Synthetic Molecules Pvt. Ltd.	≥98% (also offers 99%)	Not Specified	Heavy Metals: ≤ 0.001%, Loss on Drying: ≤ 0.5%
NINGBO INNO PHARMCHEM CO.,LTD.	≥99.0%	HPLC	Loss on Drying: ≤ 0.5%, Residue on Ignition: ≤ 0.2%, Individual Impurity: ≤ 0.3%

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical methodologies. Below are detailed protocols for the key analytical techniques used to assess the purity of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates and detecting trace impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column.

- Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing 0.1% formic acid is effective.[1]
- Detection: UV detection at an appropriate wavelength determined by the UV spectrum of the compound.
- Procedure:
 - Prepare a standard solution of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
 - Prepare the sample solution to be analyzed at a similar concentration.
 - Inject the standard and sample solutions into the HPLC system.
 - Monitor the elution profile and integrate the peak areas.
 - Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The progress of synthesis reactions can also be monitored using this method.[2] [11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and selective method for both identification and quantification of the compound and its potential impurities.

- Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Optimized Parameters:
 - Precursor Ion: m/z 264.1
 - Fragment Ions: m/z 168.0 and 183.1
 - Collision Energy: 34–42 eV

- Procedure:
 - The chromatographic separation is performed as described in the HPLC protocol.
 - The eluent is introduced into the mass spectrometer.
 - The mass spectrometer is set to monitor the specific precursor-to-fragment ion transitions for **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**. This method has demonstrated a detection limit of 0.2% in biological samples.[1]

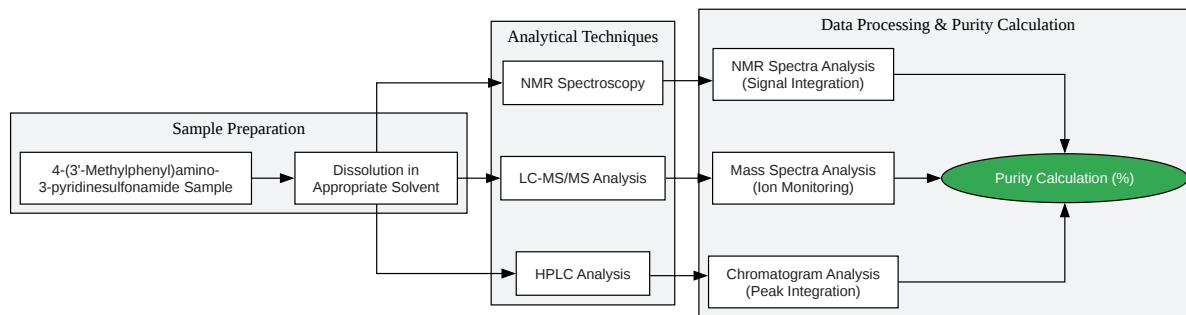
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used for purity assessment by identifying signals from impurities.

- Solvent: Deuterated dimethyl sulfoxide (d⁶-DMSO).
- Characteristic Chemical Shifts (δ):
 - Methyl Group: ~2.30 ppm (singlet, 3H)
 - Aromatic Protons: ~7.00–8.68 ppm (multiplets)
 - Sulfonamide NH: ~7.75–8.05 ppm (broad singlet)[1][2]
- Procedure:
 - Dissolve a precisely weighed amount of the sample in d⁶-DMSO.
 - Acquire the ¹H NMR spectrum.
 - Integrate the characteristic peaks of the main compound and any impurity peaks.
 - Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to accurately determine the purity.

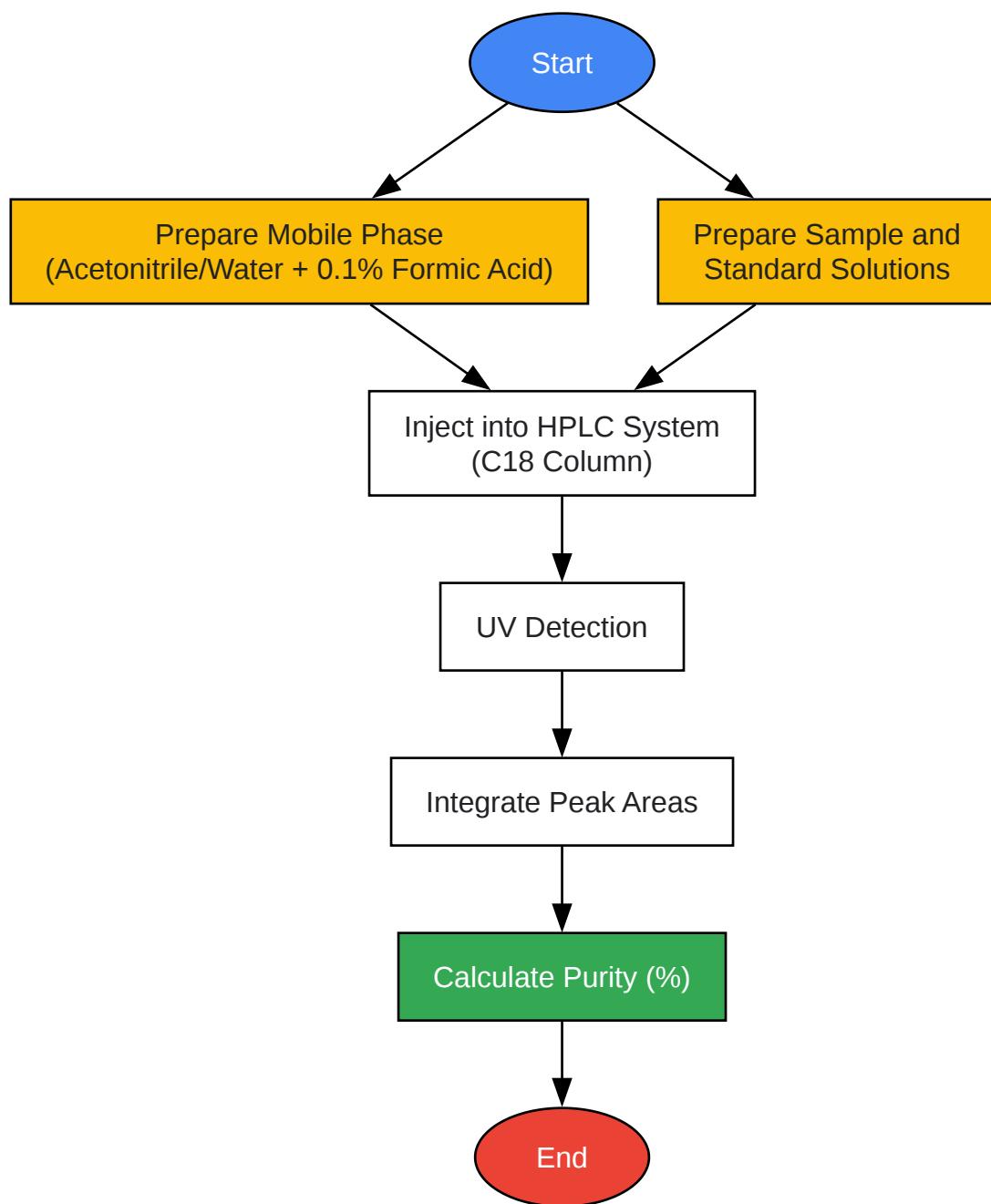
Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the purity of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**.



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Caption: General analytical workflow for purity determination.



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Caption: HPLC method for purity analysis.

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